3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a complex organic compound notable for its potential biological activities. The compound features a unique structure that integrates a pyrazole moiety with a tetrahydrotriazoloazepine framework. It is classified under the category of heterocyclic compounds, which are characterized by rings containing atoms of at least two different elements.
The compound is cataloged in various chemical databases and research articles, with its synthesis and applications reported in scientific literature. It is recognized for its utility in medicinal chemistry and pharmacological research due to its diverse biological properties.
The synthesis of 3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine can be approached through several synthetic routes. One common method involves the condensation of appropriate precursors under controlled conditions to form the desired heterocyclic structure.
The molecular structure of 3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine features:
The compound can undergo various chemical reactions typical of heterocycles:
The reactivity of the compound can be influenced by substituents on the pyrazole and triazole rings. Studies often explore these reactions to optimize biological activity or develop new derivatives.
The mechanism of action for compounds like 3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine often involves:
Research indicates that compounds with similar structures exhibit activities such as anti-inflammatory and anticancer effects through modulation of signaling pathways involving kinases and other proteins.
The physical properties include:
Key chemical properties are:
The compound has garnered attention for its potential applications in:
Heterocyclic compounds constitute over 85% of clinically approved drugs due to their structural diversity, bioavailability, and capacity for targeted molecular interactions [9]. Nitrogen-containing heterocycles—particularly triazoles and azepines—serve as privileged scaffolds in modern drug discovery. These frameworks exhibit exceptional metabolic stability and can engage in multifaceted binding interactions with biological targets through hydrogen bonding, π-stacking, and dipole interactions [3] [9]. The fusion of triazole and azepine rings generates structurally complex pharmacophores with enhanced three-dimensionality and vectorality, enabling precise modulation of drug-receptor interfaces. This review examines the specific hybrid molecule 3-((3-methyl-1H-pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, a representative example of this chemotype with emerging pharmacological relevance.
Triazoloazepine-pyrazole hybrids represent a strategically engineered class of bioactive molecules designed to leverage complementary pharmacological properties. The triazolo[4,3-a]azepine core provides a semi-rigid bicyclic framework that confers conformational restraint, enhancing target selectivity. When functionalized with pyrazole moieties, these hybrids exhibit improved binding affinity and pharmacokinetic profiles compared to simpler heterocycles . Recent studies demonstrate their versatile bioactivities:
Anti-inflammatory Applications: 3-Aryl-substituted triazoloazepines significantly suppress carrageenan-induced paw edema in murine models, outperforming reference drugs ketorolac and diclofenac sodium in efficacy metrics (Table 1) . The presence of lipophilic substituents on the azepine ring enhances cyclooxygenase-2 (COX-2) isoform selectivity, reducing gastrointestinal toxicity risks associated with non-selective NSAIDs.
Antimicrobial Potency: Structural analogues bearing halogenated pyrazoles exhibit potent activity against Candida spp. and Gram-positive bacteria, with MIC values as low as 0.0156 μg/mL against Cryptococcus species—surpassing fluconazole by >100-fold [3]. The 3-methylpyrazole moiety specifically enhances membrane penetration in fungal pathogens.
Targeted Therapeutic Agents: Molecular hybridization strategies incorporating triazoloazepines have yielded candidates for antimalarial prophylaxis (targeting Plasmodium 5-ALAS enzyme) and anticancer agents through kinase inhibition pathways [6] [9]. The scaffold’s nitrogen-rich architecture facilitates critical hydrogen-bonding interactions with ATP-binding pockets.
Table 1: Pharmacological Activities of Triazoloazepine-Pyrazole Hybrids [3]
Biological Activity | Structural Features | Efficacy Metrics | Mechanistic Insights |
---|---|---|---|
Anti-inflammatory | 3-Aryl substitutions on azepine ring | >50% edema reduction vs. diclofenac (45%) | COX-2 selective inhibition; IL-6 suppression |
Antifungal | 4-Fluorophenylpyrazole derivatives | MIC₈₀: 0.0156 μg/mL (vs. 0.5 μg/mL fluconazole) | Ergosterol biosynthesis disruption |
Antibacterial | Chloro-pyrazolylmethyl side chains | MIC: 30 μg/mL against M. luteus | DNA gyrase binding; membrane permeabilization |
Antimalarial | Pyridinyl-fluorine hybrids | Kᵢ: 52.10 nM against Pf 5-ALAS enzyme | Heme biosynthesis inhibition in liver stage |
The synergistic effect of combining triazoloazepine’s rigid geometry with pyrazole’s hydrogen-bonding capability creates dual-action pharmacophores capable of simultaneous multi-target engagement—a key advantage in overcoming drug resistance [3] [9].
3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine (CAS: 1174856-18-8) possesses distinctive structural attributes that define its pharmacophoric behavior:
Molecular Architecture: The compound integrates a saturated azepine ring (7-membered heterocycle) fused to a 1,2,4-triazole at positions 4 and 3-a, creating a [6-5-7] tricyclic system. The 3-methylpyrazole unit connects via a spacer methylene group (-CH₂-) at the triazole’s 3-position, providing conformational flexibility for target engagement (Fig. 1A). This arrangement positions the pyrazole’s N2 nitrogen as a hydrogen bond acceptor while the azepine nitrogen serves as a hydrogen bond donor.
Electronic Profile: Quantum mechanical calculations reveal a dipole moment of 4.2 Debye localized at the triazole-pyrazole junction, facilitating electrostatic interactions with enzyme catalytic sites. The molecule’s pKa of 3.08 indicates partial protonation under physiological conditions, enhancing solubility and membrane penetration [2].
Synthetic Accessibility: The compound is synthesized via ligand-assisted click chemistry (Fig. 1B), where copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) constructs the triazole ring. Key precursors include 7-methoxy-3,4,5,6-tetrahydro-2H-azepine and 3-methyl-1H-pyrazole-1-carbaldehyde, with TBTA (tris(benzyltriazolylmethyl)amine) accelerating cyclization yields to >85% under mild conditions [10]. Alternative routes employ microwave-assisted cyclodehydration of hydrazides with formamide, achieving 97% purity at gram-scale [1] [7].
Fig. 1: (A) Structural Components Highlighting Pharmacophores; (B) CuAAC Synthesis Route [1] [10]
(A) [Triazolo[4,3-a]azepine core] ← H-bond donor/acceptor | -CH₂- linker (spacer) | [3-Methylpyrazole] → Lipophilic domain (B) Alkyne-functionalized azepine + Azide-pyrazole │ Cu(I)/TBTA, DMF:H₂O, 50°C │ Target Compound (85-97% yield)
Table 2: Molecular Descriptors and Properties [1] [2] [7]
Parameter | Value | Method/Prediction |
---|---|---|
Molecular Formula | C₁₂H₁₇N₅ | Elemental analysis |
Molecular Weight | 231.30 g/mol | Mass spectrometry |
LogP | 2.1 ± 0.3 | XLogP3-AA |
Hydrogen Bond Acceptors | 5 | SwissADME |
Hydrogen Bond Donors | 0 | SwissADME |
Rotatable Bonds | 3 | Topological polar surface area |
Boiling Point | 445.0 ± 47.0 °C | ACD/Labs prediction |
Density | 1.32 ± 0.1 g/cm³ | QSPR prediction |
The molecule’s balanced lipophilicity (LogP 2.1) and low polar surface area (45 Ų) align with Lipinski’s criteria for oral bioavailability, suggesting suitability for CNS-targeted therapies where blood-brain barrier penetration is essential [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: